2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to chemical database records, the primary systematic name is documented as "2-amino-1-(azepan-1-yl)-3-methylbutan-1-one hydrochloride". This nomenclature precisely describes the structural arrangement where the longest carbon chain forms a butanone backbone with specific substitution patterns.
The structural representation reveals a ketone functionality at position 1 of the butane chain, with an amino group substituted at position 2 and a methyl branch at position 3. The azepane ring system, which constitutes a seven-membered saturated nitrogen heterocycle, connects to the carbonyl carbon through its nitrogen atom. The systematic naming convention prioritizes the ketone function as the principal functional group, with subsequent numbering proceeding to accommodate the amino and methyl substituents in accordance with International Union of Pure and Applied Chemistry rules.
Chemical structure databases provide additional systematic representations including the canonical Simplified Molecular Input Line Entry System notation "NC(C(=O)N1CCCCCC1)C(C)C.Cl" and the International Chemical Identifier string "InChI=1S/C11H22N2O.ClH/c1-9(2)10(12)11(14)13-7-5-3-4-6-8-13;/h9-10H,3-8,12H2,1-2H3;1H". These representations enable precise structural communication across different chemical informatics systems while maintaining consistency with systematic nomenclature principles.
The azepane component, also known as hexamethyleneimine, represents a saturated seven-membered ring containing a single nitrogen atom. This ring system contributes significantly to the overall molecular complexity and influences the compound's three-dimensional conformation through conformational preferences inherent to seven-membered ring structures.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for this compound has been documented as 1236254-87-7. This unique identifier serves as the definitive reference for this specific compound within global chemical databases and regulatory systems. The Chemical Abstracts Service numbering system provides unambiguous identification that transcends nomenclature variations and linguistic differences in chemical naming conventions.
Alternative chemical designations documented in various databases include several systematic and semi-systematic names that reflect different naming approaches. The compound appears in chemical literature under the designation "2-Amino-1-(1-azepanyl)-3-methyl-1-butanonehydrochloride" as recorded in specialized chemical catalogs. Additional nomenclature variations incorporate different representations of the azepane ring system, with some sources utilizing "hexahydro-1H-azepin-1-yl" terminology to describe the saturated seven-membered nitrogen heterocycle.
The molecular identifier code MFCD13562077 provides another standardized reference system for this compound. This identifier facilitates cross-referencing across multiple chemical databases and ensures consistent identification regardless of nomenclature variations that may exist in different chemical literature sources.
Database entries also record alternative systematic names that emphasize different structural features or follow alternative naming hierarchies. These variations reflect the inherent complexity of naming polyfunctional organic molecules where multiple systematic approaches may yield different but equally valid names according to International Union of Pure and Applied Chemistry guidelines.
Molecular Formula and Weight Analysis
The molecular formula for this compound is established as C₁₁H₂₃ClN₂O, reflecting the complete composition including the hydrochloride salt. This formula accounts for eleven carbon atoms forming the organic framework, twenty-three hydrogen atoms distributed across the various structural components, one chlorine atom from the hydrochloride salt formation, two nitrogen atoms representing both the primary amino group and the azepane ring nitrogen, and one oxygen atom constituting the ketone functionality.
The molecular weight calculations based on this formula yield a precise value that varies slightly across different database sources depending on the atomic weight standards employed. Chemical databases report molecular weights in the range consistent with the established molecular formula, with high-precision calculations accounting for isotopic abundances of constituent elements.
Elemental composition analysis reveals the distribution of atoms across functional groups within the molecular structure. The carbon content reflects the substantial organic framework comprising the butanone backbone, methyl substituent, and azepane ring system. The hydrogen count accommodates all saturated carbon centers, the amino group, and the azepane ring hydrogens. The nitrogen content specifically represents the bifunctional nature of the molecule with both primary amine and tertiary amine functionalities.
The molecular formula comparison between the free base and hydrochloride salt forms demonstrates the structural modification accompanying salt formation. The free base form would carry the formula C₁₁H₂₂N₂O, with the addition of hydrochloric acid resulting in protonation and chloride incorporation to yield the final hydrochloride salt composition C₁₁H₂₃ClN₂O.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃ClN₂O |
| Carbon Atoms | 11 |
| Hydrogen Atoms | 23 |
| Chlorine Atoms | 1 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 1 |
| Chemical Abstracts Service Number | 1236254-87-7 |
Salt Formation and Protonation State Characteristics
The hydrochloride salt formation of 2-amino-1-(1-azepanyl)-3-methyl-1-butanone represents a critical aspect of the compound's chemical identity and practical utility. Salt formation occurs through the protonation of basic nitrogen functionalities present within the molecular structure, specifically targeting the amino group and potentially the azepane ring nitrogen depending on their relative basicity and chemical environment.
The protonation process involves the interaction of hydrochloric acid with the basic nitrogen centers, resulting in the formation of ammonium ionic species balanced by chloride counterions. This acid-base reaction fundamentally alters the compound's physical and chemical properties compared to the neutral free base form. The resulting ionic character enhances water solubility and provides improved stability for storage and handling purposes.
Azepane ring systems, exemplified by the parent azepane compound, exhibit basic properties due to the lone pair of electrons on the nitrogen atom. The basicity of cyclic secondary amines like azepane influences the protonation behavior and determines the preferred sites of salt formation. The seven-membered ring structure of azepane provides conformational flexibility that can accommodate protonation while maintaining structural integrity.
The primary amino group attached to the butanone backbone represents another potential protonation site, with the relative basicity of primary versus tertiary amines determining the preferential protonation sequence. The electron-donating effects of alkyl substituents and the conformational constraints imposed by the molecular framework influence the acid-base equilibria governing salt formation.
Chemical database representations of the compound consistently show the hydrochloride salt form, indicating the preference for this ionic state under standard conditions. The salt formation process typically involves stoichiometric combination of the organic base with hydrochloric acid, resulting in quantitative conversion to the hydrochloride salt with well-defined stoichiometry.
The ionic nature of the hydrochloride salt affects crystallization behavior, thermal stability, and chemical reactivity compared to the neutral molecular form. These characteristics make the hydrochloride salt the preferred form for chemical handling, storage, and potential applications requiring enhanced stability and solubility properties.
Properties
IUPAC Name |
2-amino-1-(azepan-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-9(2)10(12)11(14)13-7-5-3-4-6-8-13;/h9-10H,3-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQXFWBCOBILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and N-Alkylation Routes
Reaction Conditions and Optimization
| Step | Typical Conditions | Notes |
|---|---|---|
| Reductive Amination | Pd/C catalyst, H2, room temperature to 50°C | Mild reducing agents preferred |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3), polar aprotic solvents | Control of stoichiometry critical |
| Enzymatic Transamination | pH 7-9, 30-40°C, pyridoxal phosphate cofactor | High stereoselectivity, green chemistry |
| Hydrochloride Salt Formation | HCl in ethanol or water, room temperature | Improves stability and handling |
Research Findings and Yield Data
- Yields for reductive amination steps typically range from 60-85% depending on substrate purity and reaction conditions.
- Enzymatic transamination can achieve enantioselectivities exceeding 95% ee with yields around 70-80%.
- Hydrochloride salt formation generally proceeds quantitatively with high purity.
- Impurities such as unreacted ketones or over-alkylated products are minimized by careful control of reaction stoichiometry and purification steps.
Summary Table of Preparation Methods
| Method | Key Reactions | Advantages | Challenges |
|---|---|---|---|
| Reductive Amination | Ketone + amine + reducing agent | Straightforward, scalable | Requires catalyst, possible over-reduction |
| N-Alkylation | Amino ketone + alkyl halide | Direct introduction of azepane | Side reactions, multiple steps |
| Enzymatic Transamination | Ketone + transaminase enzyme | High stereoselectivity, mild | Enzyme cost, substrate specificity |
| Multi-step Synthesis | Protection, oxidation, amination | Versatile, high purity | Longer synthesis, multiple purifications |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azepane ring and amino group allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Molecular Attributes of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone HCl | 1236254-87-7 | C₁₁H₂₃ClN₂O | 234.77 | Azepane, methylbutanone, amino group |
| Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone HCl) | - | C₁₃H₁₈ClNO | 239.74 | Azepane, propanone, phenyl substituent |
| 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone HCl | 1236262-13-7 | C₁₅H₂₃ClN₂O | 282.81 | Azepane, propanone, phenyl, amino group |
| 1-Amino-3,3-dimethyl-2-butanone HCl | 33119-72-1 | C₆H₁₄ClNO | 151.64 | Dimethylbutanone, no heterocycle |
| 2-Amino-1-(2-hydroxyphenyl)ethanone HCl | 72481-17-5 | C₈H₁₀ClNO₂ | 187.62 | Hydroxyphenyl, ethanone, amino group |
Key Observations:
Azepane vs. Other Heterocycles: The target compound and Aldi-1 share the azepane ring, which may confer similar binding interactions with enzymes like ALDH. In contrast, 2-Amino-1-(2-hydroxyphenyl)ethanone HCl () replaces azepane with a hydroxyphenyl group, increasing polarity but reducing ring flexibility .
Methyl vs. Dimethyl: 1-Amino-3,3-dimethyl-2-butanone HCl () lacks the azepane ring but has a dimethylbutanone structure, simplifying synthesis while possibly reducing target specificity .
Key Findings:
- ALDH Inhibition: The azepane and ketone motifs in the target compound align with Aldi-1’s structure, a known ALDH inhibitor. However, Aldi-1’s phenyl group likely increases binding affinity compared to the methyl group in the target compound .
- Toxicity Considerations: Unlike carcinogenic nitrosamines (e.g., NNK in ), the amino and azepane groups in the target compound may reduce genotoxic risks .
Key Notes:
- Safety: While the target compound’s SDS lacks hazard details, analogs like 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone HCl are marked irritants, emphasizing the need for cautious handling .
Biological Activity
2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride is a compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest a range of biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₂₃ClN₂O, with a molecular weight of approximately 232.77 g/mol. Its structure features an azepane ring, which is significant in modulating biological activity.
| Property | Value |
|---|---|
| Formula | C₁₁H₂₃ClN₂O |
| Molecular Weight | 232.77 g/mol |
| CAS Number | 1236254-87-7 |
| Hazard Classification | Irritant |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the histamine receptor pathways. Research indicates that compounds similar to this one can act as ligands for histamine receptors, which are involved in numerous physiological processes including wakefulness, appetite regulation, and cognitive functions .
Pharmacological Effects
Studies have shown that compounds with similar structures exhibit a range of pharmacological effects:
- Cognitive Enhancement : Modulation of histamine receptors has been linked to improvements in cognitive function and memory .
- Antidepressant Activity : The compound may exhibit antidepressant-like effects by interacting with neurotransmitter systems involved in mood regulation .
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation through modulation of immune responses .
Case Studies and Research Findings
A notable study evaluated the effects of related compounds on cognitive deficits in psychiatric disorders. The findings suggested that modulation of the histamine system could alleviate symptoms associated with conditions such as schizophrenia and depression .
Another investigation focused on the multitargeted actions of similar natural products, revealing that these compounds can exhibit additive or synergistic effects when combined with other therapeutic agents. This highlights the potential for this compound to be used in combination therapies .
Potential Therapeutic Applications
Given its biological activity, this compound may be applicable in treating:
- Cognitive Disorders : Such as Alzheimer's disease and other forms of dementia.
- Mood Disorders : Including depression and anxiety disorders.
- Neuroinflammatory Conditions : Where modulation of the immune response is beneficial.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride with high purity?
- Methodology : Optimize a two-step approach:
Amination : React 3-methyl-1-butanone with 1-azepane under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane) to form the secondary amine intermediate.
Salt Formation : Treat the free base with hydrochloric acid in a solvent like ethanol or dioxane, followed by recrystallization to isolate the hydrochloride salt .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) and verify purity via HPLC (>98%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to validate the azepanyl ring and methyl-butanone backbone .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]) and isotopic pattern matching the molecular formula.
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3%) .
Q. What storage conditions are critical to maintain stability?
- Guidelines : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
Standardize Assays : Validate cellular or enzymatic assay conditions (e.g., pH, temperature, solvent controls) to minimize variability .
Impurity Profiling : Use LC-MS to identify batch-specific impurities (e.g., azepane ring-opening by-products) that may interfere with activity .
Statistical Analysis : Apply meta-analysis tools to reconcile discrepancies, accounting for factors like cell line heterogeneity or pharmacokinetic variability .
Q. What mechanistic insights exist for the compound’s instability under acidic conditions?
- Findings : The azepanyl ring may undergo partial protonation in acidic media (pH < 4), leading to ring strain and degradation.
- Mitigation Strategies :
- Use buffered solutions (pH 6–7) during in vitro experiments.
- Stabilize via co-crystallization with counterions (e.g., phosphate) or encapsulation in cyclodextrins .
Q. How can advanced spectroscopic techniques elucidate tautomeric or conformational dynamics?
- Methods :
- Variable-Temperature NMR : Probe temperature-dependent shifts to identify tautomeric equilibria between keto-enol forms.
- X-ray Crystallography : Resolve crystal structures to confirm the dominant conformation (e.g., chair vs. boat for the azepanyl ring) .
- DFT/MD Simulations : Model energy barriers for conformational transitions and compare with experimental data .
Analytical & Safety Considerations
Q. What protocols are recommended for detecting trace impurities in bulk samples?
- Workflow :
Sample Preparation : Dissolve in acetonitrile/water (70:30) with 0.1% formic acid.
LC-MS/MS Analysis : Use a C18 column and MRM mode to quantify impurities (e.g., residual solvents, azepane derivatives) at <0.1% thresholds .
Q. What safety precautions are essential during scale-up synthesis?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
